molecular formula C46H70N6O28 B13862967 GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)

GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)

Cat. No.: B13862967
M. Wt: 1155.1 g/mol
InChI Key: USXQTBHWWXZBDA-UFSMNVEBSA-N
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Description

The compound “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” is a complex carbohydrate derivative. It consists of multiple units of N-acetylglucosamine (GlcNAc) linked by beta-1,4-glycosidic bonds, ending with a phenyl group substituted with a nitro group at the para position. This compound is a part of the broader class of glycosaminoglycans, which play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of N-acetylglucosamine units. Each addition requires the activation of the glycosidic bond, often using a donor molecule like UDP-GlcNAc and a glycosyltransferase enzyme. The final step involves the attachment of the phenyl group with a nitro substitution, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such complex carbohydrates often employs microbial fermentation techniques. Genetically modified microorganisms can be used to produce the desired glycosyltransferases, which then catalyze the formation of the glycosidic bonds. The final product is purified through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the N-acetylglucosamine units.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Chemistry

The compound is used as a model substrate in studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of glycosyltransferases and glycosidases.

Biology

In biological research, this compound is used to study cell surface interactions and signaling pathways involving glycosaminoglycans. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

The compound has potential applications in drug delivery systems, where it can be used to target specific cells or tissues. It is also being explored for its role in modulating immune responses.

Industry

In the industrial sector, this compound is used in the production of bioactive materials and as a precursor for the synthesis of more complex carbohydrates.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific receptors on the cell surface. The N-acetylglucosamine units can bind to lectins, which are carbohydrate-binding proteins, thereby modulating various cellular processes. The nitro group on the phenyl ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chitobiose: A disaccharide consisting of two N-acetylglucosamine units.

    Chitotriose: A trisaccharide consisting of three N-acetylglucosamine units.

    Chitotetraose: A tetrasaccharide consisting of four N-acetylglucosamine units.

Uniqueness

The uniqueness of “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” lies in its extended chain of N-acetylglucosamine units and the presence of a phenyl group with a nitro substitution. This structure allows for specific interactions with biological molecules and provides unique chemical reactivity.

Properties

Molecular Formula

C46H70N6O28

Molecular Weight

1155.1 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C46H70N6O28/c1-15(58)47-27-33(64)32(63)22(10-53)72-43(27)77-39-24(12-55)74-45(29(35(39)66)49-17(3)60)79-41-26(14-57)76-46(31(37(41)68)51-19(5)62)80-40-25(13-56)75-44(30(36(40)67)50-18(4)61)78-38-23(11-54)73-42(28(34(38)65)48-16(2)59)71-21-8-6-20(7-9-21)52(69)70/h6-9,22-46,53-57,63-68H,10-14H2,1-5H3,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,51,62)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+/m1/s1

InChI Key

USXQTBHWWXZBDA-UFSMNVEBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O

Origin of Product

United States

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